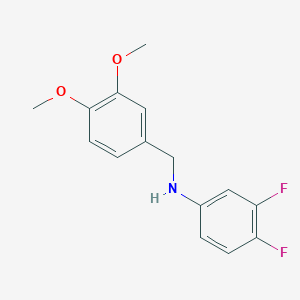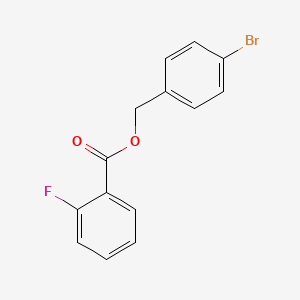![molecular formula C14H18N4O3 B5223123 4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5223123.png)
4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine selectively blocks the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, 4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine reduces the activity of glutamate, which is known to be involved in the pathogenesis of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine are complex and depend on the specific disorder being treated. In general, 4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine has been shown to reduce glutamate-mediated excitotoxicity, which is thought to play a role in the pathogenesis of various neurological disorders. It has also been shown to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine is its selectivity for the mGluR5 receptor, which allows for more specific targeting of this receptor than other glutamate receptor antagonists. However, one limitation of 4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Orientations Futures
There are several potential future directions for research on 4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used to treat a wider range of neurological and psychiatric disorders. Another area of interest is the investigation of the potential use of 4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to better understand the long-term effects of 4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine on the brain and its potential for neuroprotection.
Méthodes De Synthèse
The synthesis of 4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine involves several steps, including the condensation of 2-pyridinecarboxaldehyde with 2-aminoethanol to form 2-(2-pyridyl)ethanol. This intermediate is then reacted with 2-methoxyethyl isocyanate to form the corresponding carbamate. The final step involves the cyclization of the carbamate with hydrazine hydrate to form 4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine.
Applications De Recherche Scientifique
4-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, Fragile X syndrome, and addiction. It has also been investigated for its potential use in the treatment of anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
4-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-7-4-12-16-14(21-17-12)11-2-3-13(15-10-11)18-5-8-20-9-6-18/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJMMJLTAZJRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}-1-butanone bis(trifluoroacetate) (salt)](/img/structure/B5223052.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5223064.png)
![1-[2-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5223067.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5223075.png)
![2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5223087.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B5223088.png)

![3-[3-(benzyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5223104.png)
![1-{[4-(1-azepanyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5223114.png)



![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5223136.png)